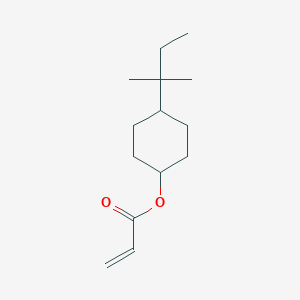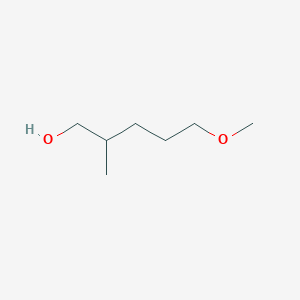
5-Methoxy-2-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a pentanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Strong bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Methoxy-2-methylpentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-pentanol: Similar structure but lacks the methoxy group.
2-Methyl-2-pentanol: Similar structure but with a different position of the hydroxyl group.
1-Pentanol: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-2-methylpentan-1-ol is unique due to the presence of both a methoxy group and a methyl group on the pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
5470-69-9 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
5-methoxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-7(6-8)4-3-5-9-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
JJNAQBIHLLWUMA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
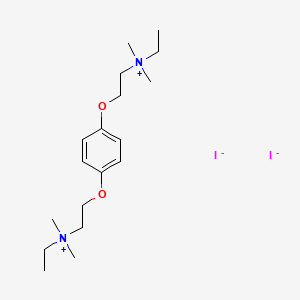
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
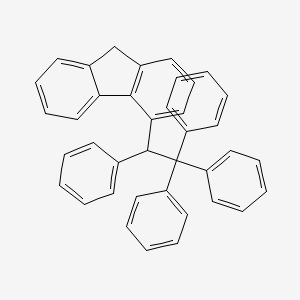
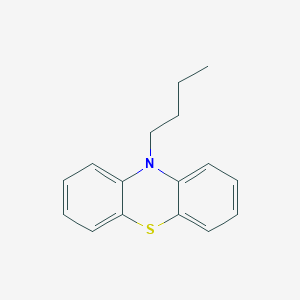


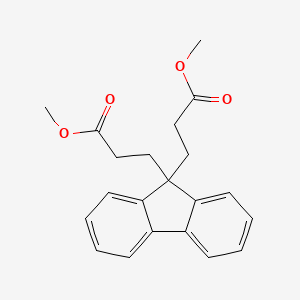
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)

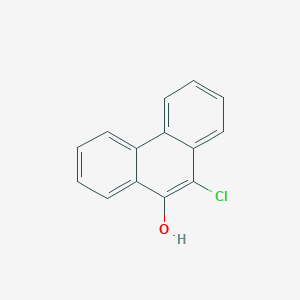
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
